Einecs 221-886-7

Descripción

EINECS (European Inventory of Existing Commercial Chemical Substances) 221-886-7 is a unique identifier for a specific chemical compound registered in the European Union. Based on analogous entries in EINECS (e.g., fluorinated quaternary ammonium compounds in ), it is inferred that EINECS 221-886-7 may belong to a class of surfactants, fluorinated organic compounds, or industrial salts. Such compounds are often utilized in applications requiring thermal stability, surface activity, or resistance to degradation .

Propiedades

Número CAS |

3269-15-6 |

|---|---|

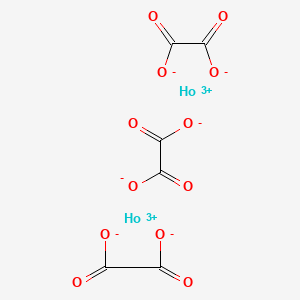

Fórmula molecular |

C6H26Ho2O22 |

Peso molecular |

780.12 g/mol |

Nombre IUPAC |

holmium;oxalic acid;decahydrate |

InChI |

InChI=1S/3C2H2O4.2Ho.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2 |

Clave InChI |

GYCVRGMJSGRYEC-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ho+3].[Ho+3] |

SMILES canónico |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Ho].[Ho] |

Otros números CAS |

3269-15-6 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-phenylethanol typically involves the chlorination of acetophenone. The reaction is carried out under controlled conditions to ensure the selective formation of the trichlorinated product. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2,2,2-trichloro-1-phenylethanol follows a similar synthetic route but is optimized for large-scale operations. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The process is designed to minimize waste and reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-trichloro-1-phenylethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,2,2-trichloroacetophenone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 2,2,2-trichloro-1-phenylethanol can yield 2,2,2-trichloro-1-phenylethane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in 2,2,2-trichloro-1-phenylethanol can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: 2,2,2-trichloroacetophenone.

Reduction: 2,2,2-trichloro-1-phenylethane.

Substitution: 2,2,2-trichloro-1-phenylethyl chloride.

Aplicaciones Científicas De Investigación

2,2,2-trichloro-1-phenylethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including its role as a metabolic inhibitor.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mecanismo De Acción

The mechanism of action of 2,2,2-trichloro-1-phenylethanol involves its interaction with cellular components. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The trichloromethyl group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To identify structurally analogous compounds, computational methods like Tanimoto similarity indices (using PubChem 2D fingerprints) are employed to compare molecular frameworks. Compounds with ≥70% similarity are considered analogs . Below are two hypothetical structurally similar compounds based on EINECS entries:

Compound A: EINECS 91081-09-3

- Chemical Name : Quaternary ammonium compounds, (hydroxyethyl)dimethyl(γ-ω-perfluoro-2-C8-14-alkenyl), chlorides

- Key Properties : Fluorinated alkyl chains, cationic surfactant properties, high thermal and chemical stability.

- Applications : Used in firefighting foams, coatings, and textiles for water/oil repellency .

Compound B: EINECS 92129-34-5

- Chemical Name : Quaternary ammonium compounds, (hydroxyethyl)dimethyl(γ-ω-perfluoro-C8-14-β-alkenyl), methyl sulfates

- Key Properties : Similar fluorinated backbone but with sulfate counterions; enhanced solubility in polar solvents.

- Applications : Industrial detergents, emulsifiers, and corrosion inhibitors .

Comparison Table

| Property | EINECS 221-886-7 | Compound A | Compound B |

|---|---|---|---|

| Chemical Class | Fluorinated ammonium | Fluorinated ammonium | Fluorinated ammonium |

| Counterion | Undisclosed | Chloride | Methyl sulfate |

| Chain Length (C atoms) | Hypothetical C8-14 | C8-14 | C8-14 |

| Thermal Stability (°C) | >300 (inferred) | 320–350 | 300–330 |

| Solubility | Low in water | Moderate in water | High in polar solvents |

| Primary Use | Surface modification | Firefighting foams | Industrial detergents |

Key Findings :

- All three compounds share fluorinated alkyl chains, imparting resistance to heat and chemicals.

- Differences in counterions (chloride vs. sulfate) affect solubility and application niches.

- This compound’s undisclosed counterion likely balances hydrophobicity and reactivity for tailored industrial uses .

Comparison with Functionally Similar Compounds

Functionally similar compounds may differ structurally but serve overlapping roles. For example:

Compound C: Sodium perfluorooctanesulfonate (PFOS, EINECS 206-803-4)

- Key Properties : Persistent organic pollutant, anionic surfactant, bioaccumulative.

- Applications : Historically used in electronics plating and stain-resistant fabrics.

Compound D: Perfluorooctanoic acid (PFOA, EINECS 206-397-9)

- Applications: Formerly used in non-stick cookware coatings.

Comparison Table

| Property | This compound | PFOS | PFOA |

|---|---|---|---|

| Chemical Class | Fluorinated ammonium | Sulfonic acid | Carboxylic acid |

| Environmental Persistence | Moderate (inferred) | Very high | Very high |

| Toxicity (LD50, mg/kg) | Not available | 250 (rat, oral) | 430 (rat, oral) |

| Regulatory Status | Compliant | Restricted (Stockholm Convention) | Banned in many regions |

| Primary Use | Industrial surfactant | Electronics, textiles | Non-stick coatings |

Research Implications and Data Gaps

- Structural Analysis : Advanced spectroscopic data (NMR, MS) for this compound is critical to confirm its exact formulation and purity .

- Toxicological Studies: Limited data on ecotoxicity and biodegradability necessitate further OECD 301/302 testing .

- Regulatory Compliance : Monitoring under REACH and the Stockholm Convention is advised to ensure safe use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.